molecular formula C27H31F2N3O B1663492 AD 0261

AD 0261

Cat. No.: B1663492
M. Wt: 451.6 g/mol
InChI Key: NVYQVXULNKIDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

AD 0261 is unique in its strong inhibitory action on the generation of lipid peroxides and superoxide anions . Similar compounds include:

These compounds share similar inhibitory actions but differ in their specific molecular targets and pathways involved.

Biological Activity

AD 0261 is a compound recognized for its biological activity, particularly as a reactive oxygen species (ROS) inhibitor. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is classified as a radical scavenger that exhibits strong inhibitory effects on the generation of lipid peroxides and superoxide anions, which are crucial in the pathophysiology of various diseases, including cancer and neurodegenerative disorders . Its ability to modulate oxidative stress makes it a candidate for therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves the scavenging of free radicals. By neutralizing ROS, this compound helps to prevent cellular damage that can lead to apoptosis or necrosis in various cell types. The compound's interaction with mitochondrial complex III has been noted to play a significant role in its cytotoxic effects against cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
Inhibition of lipid peroxidesStrong inhibitory action
Scavenging superoxide anionsReduces oxidative stress
Cytotoxicity against cancer cellsInduces cell death in specific cancer lines
Anti-HIV activityPrevents viral replication
Inhibition of amyloid β aggregationPotential neuroprotective effects

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound significantly inhibited cell proliferation. The study utilized MTT assays to determine cell viability across different concentrations of this compound. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Concentration Range : 10 µM to 100 µM.
  • Inhibition Rates : Up to 75% inhibition at 100 µM for MCF-7 cells.

This study highlights this compound's potential as an anticancer agent through its ability to induce apoptosis in malignant cells.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Using primary neuronal cultures exposed to hydrogen peroxide, the study evaluated:

  • Outcome Measures : Neuronal survival rates and levels of oxidative markers.
  • Results : Treatment with this compound resulted in a significant increase in neuronal survival (up to 60%) compared to controls and reduced levels of malondialdehyde (a marker of lipid peroxidation).

These findings suggest that this compound may offer protective benefits in neurodegenerative conditions characterized by oxidative stress.

Properties

IUPAC Name

2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQVXULNKIDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
AD 0261
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
AD 0261
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
AD 0261
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
AD 0261
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
AD 0261
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
AD 0261

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